

Application Notes and Protocols: Dearomatization Reactions of (η^6 -Anisole)tricarbonylchromium

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Compound of Interest

Compound Name: Anisole chromium tricarbonyl

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Introduction and Principle

The dearomatization of aromatic compounds is a powerful strategy in organic synthesis for the construction of complex, three-dimensional molecular architectures from simple, flat starting materials. The (η^6 -arene)tricarbonylchromium complexes are particularly valuable scaffolds for achieving this transformation. The coordination of an electron-withdrawing tricarbonylchromium, $\text{Cr}(\text{CO})_3$, moiety to an anisole ring profoundly alters its electronic properties.[1][2] This complexation renders the typically nucleophile-resistant aromatic ring susceptible to attack, enabling a sequential dearomatization process.[1]

The reaction proceeds via a two-step sequence:

- **Nucleophilic Addition:** A potent nucleophile attacks the arene ring from the face opposite (exo) to the sterically bulky $\text{Cr}(\text{CO})_3$ group. This attack forms a stable, anionic η^5 -cyclohexadienyl chromium tricarbonyl intermediate.[3] The methoxy group of the anisole ligand directs this attack preferentially to the meta-position.
- **Electrophilic Quench:** The anionic intermediate is trapped by an electrophile. In the case of carbon electrophiles, the reaction pathway involves initial coordination to the metal center followed by an endo-migration to the cyclohexadienyl ring. This mechanistic feature results in

the two new substituents being introduced in a trans relationship on the newly formed cyclohexadiene ring.[4]

This methodology provides a stereocontrolled route to highly functionalized cyclohexadienes, which are versatile intermediates for the synthesis of natural products and pharmaceutical agents.

Figure 1. General scheme for the dearomatization of (η^6 -Anisole)tricarbonylchromium.

Data Presentation: Regio- and Stereoselectivity

The tandem nucleophilic addition and electrophilic quench of (η^6 -anisole)tricarbonylchromium and its derivatives is a highly selective process. The following table summarizes representative outcomes of this reaction.

Nucleophile (Nu ⁻)	Electrophile (E ⁺)	Regioselectivity	Diastereoselectivity (Nu/E)	Yield	Reference
Propargyllithium	Allyl bromide	meta	Complete (trans)	High	[4]
2-Lithio-1,3-dithiane	H ⁺ (from TFA)	meta	Not applicable	Good	[1][4]
tert-Butyllithiopropionate	H ⁺	meta	High	Good	[1]
Various Carbanions	H ⁺ (from strong acid)	meta (kinetic)	Not applicable	Varies	[3][4]
Various Carbanions	H ⁺ (thermodynamic)	para (more stable)	Not applicable	Varies	[4]

Note: The reaction with a proton (H⁺) as the electrophile leads to substituted cyclohexadienes. The regiochemistry of the resulting diene can be controlled by temperature and reaction time. Low temperatures and short reaction times favor the kinetic product (addition at the meta

position), while higher temperatures and longer reaction times allow for isomerization to the more stable conjugated diene.[4]

Experimental Protocols

Caution: Chromium hexacarbonyl is highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood. Organolithium reagents are pyrophoric and water-sensitive. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of (η^6 -Anisole)tricarbonylchromium

This procedure is adapted from the general Mahaffy-Pauson method for the synthesis of (η^6 -arene)tricarbonylchromium complexes.[1]

Materials:

- Chromium hexacarbonyl, $\text{Cr}(\text{CO})_6$
- Anisole
- Dibutyl ether (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Silica gel for column chromatography
- Hexane
- Diethyl ether
- Schlenk flask and condenser
- Inert atmosphere setup (N_2 or Ar)

Procedure:

- To a 250 mL Schlenk flask equipped with a reflux condenser under an inert atmosphere, add chromium hexacarbonyl (e.g., 2.20 g, 10.0 mmol).
- Add a solvent mixture of anhydrous dibutyl ether (100 mL) and anhydrous THF (10 mL). The THF aids in dissolving the $\text{Cr}(\text{CO})_6$.
- Add an excess of anisole (e.g., 5.41 g, 50.0 mmol).
- Heat the mixture to reflux (approx. 140 °C) under a positive pressure of inert gas. The reaction progress can be monitored by the sublimation of unreacted $\text{Cr}(\text{CO})_6$ in the condenser. The reaction is typically complete within 24-48 hours.
- Cool the reaction mixture to room temperature. The solution will be a deep yellow to orange color.
- Filter the cooled mixture through a pad of silica gel to remove insoluble chromium decomposition products.
- Remove the solvents and excess anisole from the filtrate under reduced pressure.
- The resulting yellow solid residue is the crude $(\eta^6\text{-anisole})\text{tricarbonylchromium}$.
- Purify the crude product by recrystallization from a hexane/diethyl ether mixture or by column chromatography on silica gel to afford the product as bright yellow crystals.

Protocol 2: General Procedure for Diastereoselective Dearomatization

This protocol provides a general method for the tandem nucleophilic addition and electrophilic quench.

Materials:

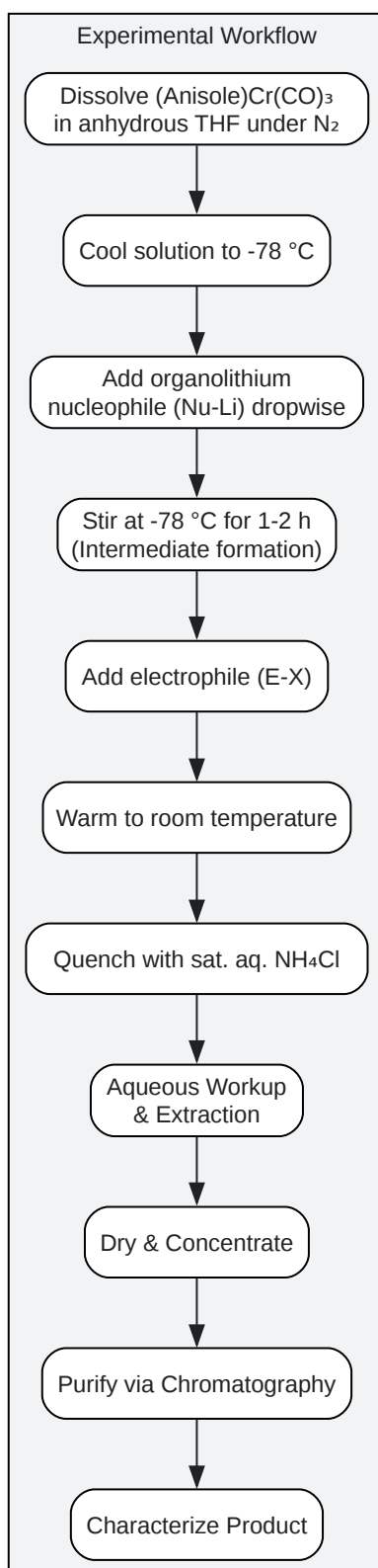
- $(\eta^6\text{-Anisole})\text{tricarbonylchromium}$
- Anhydrous THF
- Nucleophile precursor (e.g., 1,3-dithiane, propargyl bromide)

- Organolithium reagent (e.g., n-butyllithium)
- Electrophile (e.g., allyl bromide, trifluoroacetic acid)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Schlenk flask and syringe
- Inert atmosphere setup (N_2 or Ar)

Procedure:

- Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (η^6 -anisole)tricarbonylchromium (1.0 equiv) in anhydrous THF.
- Cooling: Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Nucleophile Generation (if necessary): In a separate flask, prepare the lithium salt of the nucleophile by deprotonation with an organolithium reagent (e.g., n-BuLi) at low temperature.
- Nucleophilic Addition: Slowly add the solution of the nucleophile (approx. 1.1 equiv) dropwise to the stirred solution of the chromium complex at $-78\text{ }^\circ\text{C}$.
- Stirring: Stir the resulting deep red or orange solution at $-78\text{ }^\circ\text{C}$ for 1-2 hours to ensure complete formation of the anionic η^5 -cyclohexadienyl intermediate.
- Electrophilic Quench: Add the electrophile (1.2-1.5 equiv) to the reaction mixture.
 - For protonation, add a strong acid like trifluoroacetic acid.
 - For alkylation, add an alkyl halide like allyl bromide.
- Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature.

- Workup: Quench the reaction by adding saturated aqueous NH_4Cl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
- Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to isolate the dearomatized product.



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